molecular formula C10H9I3O3S B8507931 2,3,3-Triiodoallyl-p-toluenesulfonate

2,3,3-Triiodoallyl-p-toluenesulfonate

Cat. No.: B8507931
M. Wt: 589.96 g/mol
InChI Key: KCWKLIOQGJTMFI-UHFFFAOYSA-N
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Description

2,3,3-Triiodoallyl-p-toluenesulfonate is a halogenated sulfonate ester characterized by a p-toluenesulfonyl (tosyl) group attached to a triiodo-substituted allyl moiety. The presence of three iodine atoms likely enhances its electrophilicity and steric bulk, influencing reactivity and stability compared to non-halogenated sulfonates .

Properties

Molecular Formula

C10H9I3O3S

Molecular Weight

589.96 g/mol

IUPAC Name

2,3,3-triiodoprop-2-enyl 4-methylbenzenesulfonate

InChI

InChI=1S/C10H9I3O3S/c1-7-2-4-8(5-3-7)17(14,15)16-6-9(11)10(12)13/h2-5H,6H2,1H3

InChI Key

KCWKLIOQGJTMFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(=C(I)I)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Physical Properties of Selected Sulfonates
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
2,3,3-Triiodoallyl-p-toluenesulfonate* C₁₀H₁₀I₃O₃S ~550 (estimated) Not reported Likely organic solvents Synthetic intermediate
Hexadecyltrimethylammonium-p-toluenesulfonate C₂₆H₄₉NO₃S 455.74 245–250 Water (saturated solution) Surfactant, phase-transfer agent
2-Methylbutyl p-toluenesulfonate C₁₂H₁₈O₃S 242.33 Not reported Organic solvents Enzyme substrate studies
Propionylcholine p-Toluenesulfonate C₁₅H₂₅NO₅S 331.43 120 Aqueous/organic Biochemical research

*Estimated based on structural analogs.

Key Observations:
  • Halogenation Impact: The triiodo substitution in the target compound distinguishes it from non-halogenated analogs like 2-methylbutyl p-toluenesulfonate.
  • Solubility : Unlike water-soluble surfactants (e.g., Hexadecyltrimethylammonium-p-toluenesulfonate), the triiodoallyl variant is likely soluble in organic solvents due to its hydrophobic iodine atoms .
  • Thermal Stability : The melting point of Propionylcholine p-toluenesulfonate (120°C) suggests moderate thermal stability, whereas the triiodo compound’s stability may vary due to iodine’s labile nature .
Key Observations:
  • Toxicity : Hexadecyltrimethylammonium-p-toluenesulfonate exhibits moderate toxicity (LD₅₀ 675 mg/kg), while the triiodo compound’s toxicity remains unstudied but may be higher due to iodine content .
  • Enzyme Interactions : Sulfonates with smaller substituents (e.g., 2-methylbutyl) show higher enzyme compatibility in desulfurization studies, whereas bulky groups like triiodoallyl likely impede enzyme binding .

Q & A

Q. What are the recommended synthetic routes for preparing 2,3,3-Triiodoallyl-p-toluenesulfonate, and how can purity be optimized?

The synthesis typically involves the reaction of p-toluenesulfonyl chloride derivatives with triiodoallyl precursors. Key steps include:

  • Purification of p-toluenesulfonyl chloride : To avoid byproducts like p-toluenesulfonic acid, wash the reagent with 5% aqueous sodium hydroxide, dry with magnesium sulfate, and distill under reduced pressure (b.p. 146°C at 15 mm Hg) .
  • Controlling reaction conditions : Maintain temperatures below 40°C to prevent decomposition of iodine-containing intermediates. Use inert atmospheres (e.g., nitrogen) to avoid oxidation .
  • Purity validation : Confirm via NMR (¹H, ¹³C) and FT-IR spectroscopy, focusing on sulfonate S=O stretches (~1360 cm⁻¹) and absence of residual tosyl chloride peaks .

Q. What analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve iodine-heavy structures. Ensure high-resolution data (<1.0 Å) to minimize thermal motion artifacts .
  • Mass spectrometry (HRMS) : Employ ESI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with triiodo groups .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, as iodine substituents may decompose above 200°C .

Q. How should researchers handle hygroscopicity and storage challenges for this compound?

  • Storage : Keep in amber vials under nitrogen at -20°C to prevent hydrolysis of the sulfonate group. Desiccants like phosphorus pentoxide are recommended .
  • Handling : Use gloveboxes with <5% humidity for weighing. Pre-dry solvents (e.g., molecular sieves for THF) to minimize water ingress .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for iodinated sulfonate derivatives?

  • Case example : Discrepancies in ¹H NMR integration ratios may arise from paramagnetic iodine effects. Mitigate by:
    • Acquiring spectra at higher fields (≥500 MHz) to sharpen splitting .
    • Cross-validating with ¹²⁹I NMR (if accessible) or computational modeling (DFT) to predict chemical shifts .
  • Contradictory MS/MS fragmentation : Use collision-induced dissociation (CID) at varying energies to distinguish between true molecular ions and adducts .

Q. What experimental design strategies minimize byproduct formation during iodination of allyl-p-toluenesulfonates?

  • Iodine source optimization : Replace I₂ with N-iodosuccinimide (NIS) to reduce polyiodination. Monitor stoichiometry (1:3 molar ratio for triiodo products) .
  • Solvent selection : Use dichloromethane (DCM) over DMF to avoid sulfonate group solvolysis. Confirm via TLC (Rf ~0.4 in hexane:EtOAc 3:1) .
  • Quenching protocols : Add sodium thiosulfate post-reaction to scavenge unreacted iodine, followed by extraction with ethyl acetate to isolate the product .

Q. How can computational methods enhance the understanding of this compound’s reactivity?

  • DFT studies : Model the electrophilic iodination mechanism using Gaussian or ORCA. Focus on allyl group orbital interactions with iodine electrophiles .
  • Molecular docking : Screen for potential biological activity by simulating sulfonate group interactions with protein targets (e.g., thyroid hormone receptors) .

Q. What safety protocols are essential when working with triiodoallyl derivatives?

  • Toxicological risks : Iodine vapor and sulfonic acid byproducts are respiratory irritants. Use fume hoods with HEPA filters and monitor air quality .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Iodine-containing waste requires segregation for halogen-specific treatment .

Q. How can researchers address low yields in scaled-up syntheses of this compound?

  • Process optimization :
    • Switch from batch to flow chemistry for exothermic iodination steps .
    • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .
  • Analytical troubleshooting : Perform in-situ FT-IR to detect intermediate degradation and adjust reaction times dynamically .

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